N-Dodecyl-N'-heptylthiourea

Description

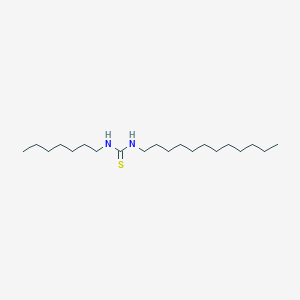

N-Dodecyl-N'-heptylthiourea is a thiourea derivative characterized by two distinct alkyl chains: a dodecyl (C₁₂H₂₅) group and a heptyl (C₇H₁₅) group attached to the nitrogen atoms of the thiourea core (R₁R₂N)(R₃R₄N)C=S. Thiourea derivatives are widely studied for their roles in industrial applications, such as corrosion inhibition, polymer stabilization, and surfactant formulations . The combination of a long hydrophobic chain (dodecyl) and a shorter chain (heptyl) may optimize micelle formation and interfacial activity, distinguishing it from symmetric or single-chain analogs.

Properties

CAS No. |

62552-49-2 |

|---|---|

Molecular Formula |

C20H42N2S |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

1-dodecyl-3-heptylthiourea |

InChI |

InChI=1S/C20H42N2S/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(23)21-18-16-14-8-6-4-2/h3-19H2,1-2H3,(H2,21,22,23) |

InChI Key |

LZMIBTSRQLFUQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)NCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-heptylthiourea can be synthesized through a condensation reaction between dodecylamine and heptyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction can be represented as follows:

C12H25NH2+C7H15NCS→C12H25NHCSNHC7H15

Industrial Production Methods

In industrial settings, the production of N-Dodecyl-N’-heptylthiourea involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-heptylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary and secondary amines.

Substitution: N-alkyl or N-acyl thioureas.

Scientific Research Applications

N-Dodecyl-N’-heptylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a ligand in coordination chemistry.

Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-heptylthiourea involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to cell lysis or inhibition of protein function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quaternary Ammonium Surfactants (e.g., BAC12, CTAB)

Quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC12) and cetyltrimethylammonium bromide (CTAB) are cationic surfactants with potent antimicrobial properties. Unlike N-Dodecyl-N'-heptylthiourea, QACs feature a permanent positive charge on the nitrogen atom, enhancing their interaction with negatively charged bacterial membranes .

- BAC12 (C₁₂ chain): Exhibits a critical micelle concentration (CMC) of ~0.1–1 mM, enabling strong membrane disruption .

- CTAB (C₁₆ chain): Lower CMC (~0.03 mM) due to increased hydrophobicity, but higher toxicity to mammalian cells .

- This compound: Lacks a cationic charge, relying on hydrophobic interactions and hydrogen bonding. This may reduce antimicrobial efficacy compared to QACs but improve compatibility with nonpolar matrices.

Thiourea Derivatives (e.g., N,N′-Dimethylthiourea)

Symmetrical thioureas like N,N′-Dimethylthiourea (two methyl groups) are smaller and more water-soluble. They are used as reducing agents or radical scavengers but lack surfactant properties due to short alkyl chains .

- This compound : The asymmetric C₁₂/C₇ chains enhance hydrophobicity, lowering water solubility but increasing affinity for lipid bilayers.

Amphoteric and Nonionic Surfactants

- Sulfobetaine 3-12 (amphoteric): Contains both sulfonate (negative) and quaternary ammonium (positive) groups, enabling pH-dependent behavior. This contrasts with the neutral thiourea core of the target compound .

- This compound’s nonionic nature may similarly reduce cytotoxicity compared to QACs but limit antimicrobial potency .

Comparative Analysis of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Alkyl Chains | CMC (Estimated) | Solubility |

|---|---|---|---|---|

| This compound | ~327.6 | C₁₂ + C₇ | ~0.5–2 mM* | Low in water |

| BAC12 | 340.0 | C₁₂ + benzyl | 0.1–1 mM | Moderate in water |

| CTAB | 364.5 | C₁₆ | 0.03 mM | Low in water |

| N,N′-Dimethylthiourea | 104.2 | Two methyl groups | N/A | High in water |

*Estimated based on alkyl chain length and thiourea analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.